molecular formula C12H12N4O4 B5118321 N-(3-hydroxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

N-(3-hydroxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No. B5118321
M. Wt: 276.25 g/mol
InChI Key: XUAPZAPRWWHJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyrazole family and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is not fully understood. However, it has been suggested that it exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer.
Biochemical and Physiological Effects:
N-(3-hydroxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to exert various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activity of cyclooxygenase and lipoxygenase enzymes, and scavenge free radicals. Moreover, it has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

N-(3-hydroxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has several advantages and limitations for lab experiments. One of the advantages is its easy synthesis, which makes it readily available for research purposes. Moreover, it has been shown to possess multiple pharmacological activities, which makes it a versatile compound for various applications. However, one of the limitations is its low solubility in water, which may hinder its use in some experiments.

Future Directions

N-(3-hydroxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has several future directions for research. One of the potential applications is its use as a lead compound for the development of novel anti-inflammatory and anticancer drugs. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Additionally, its potential applications in other scientific fields, such as material science and environmental science, should be explored.

Synthesis Methods

N-(3-hydroxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been synthesized through various methods, including the reaction of 3-hydroxybenzaldehyde, 5-methyl-3-nitro-1H-pyrazole, and ethyl acetate in the presence of a base catalyst. Another method involves the reaction of 3-hydroxybenzaldehyde and 5-methyl-3-nitro-1H-pyrazole with acetic anhydride in the presence of a base catalyst.

Scientific Research Applications

N-(3-hydroxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Moreover, it has been used as a starting material for the synthesis of various bioactive compounds.

properties

IUPAC Name

N-(3-hydroxyphenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-8-5-11(16(19)20)14-15(8)7-12(18)13-9-3-2-4-10(17)6-9/h2-6,17H,7H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAPZAPRWWHJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC(=CC=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(3-Hydroxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-YL)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.